![molecular formula C13H13NO2 B3037766 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 5911-70-6](/img/structure/B3037766.png)
1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
Descripción general
Descripción
1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an isoquinoline moiety
Mecanismo De Acción
Target of Action
The primary target of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
This compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, thereby affecting the release of these neurotransmitters into the synaptic cleft .
Biochemical Pathways
The inhibition of VMAT2 disrupts the normal function of monoaminergic systems within the brain. This can affect several biochemical pathways, particularly those involving the neurotransmitters dopamine, norepinephrine, serotonin, and histamine . The downstream effects of this disruption can vary widely, depending on the specific neurotransmitter systems affected.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of VMAT2. This can lead to a decrease in the release of monoamine neurotransmitters, potentially affecting a variety of neurological processes .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may have potential inhibitory effects on the ergosterol biosynthesis pathway Ergosterol is a critical component of fungal cell membranes, and its biosynthesis involves several enzymes and biomolecules
Cellular Effects
Preliminary in vitro antifungal susceptibility tests have revealed only weak antimycotic effects of the compound
Métodos De Preparación
The synthesis of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione involves several steps. One effective synthetic route starts with β-phenylethylamines, which are transformed into 3-chloro-N-phenethylpropionamides. These amides are then converted into N-phenethyl-3-phthalimidopropionamides. The cyclization of these amides via the Bischler-Napieralski reaction yields 1-(aminoethyl)tetrahydroisoquinolines. The final step involves the condensation of the bicyclic diamines with various carbonic acid derivatives, such as carbon disulfide, nitroguanidine, or tetraethyl orthocarbonate .
Análisis De Reacciones Químicas
1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal agent, although studies have shown only weak antimycotic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a model compound in studies related to ergosterol biosynthesis, which is crucial for understanding fungal cell membrane formation.
Comparación Con Compuestos Similares
1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione can be compared with other similar compounds, such as:
1,6,7,11b-Tetrahydro-2H-pyrimido[4,3-a]isoquinolin-4-amine: This compound is a tricyclic triaza-analogue with stable positive charge, designed to mimic carbocationic high-energy intermediates.
2-Thio-containing Pyrimidines: These compounds exhibit diverse biological activities and are versatile objects for chemical modification.
Propiedades
IUPAC Name |
1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-10-7-12-11-4-2-1-3-9(11)5-6-14(12)13(16)8-10/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHHBGKEUWKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)CC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)
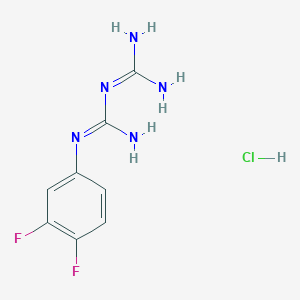
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)

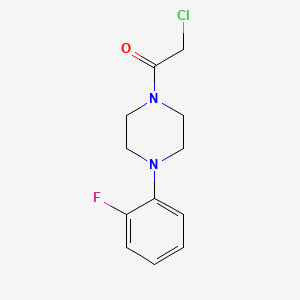
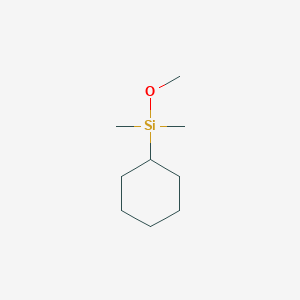
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)
![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)


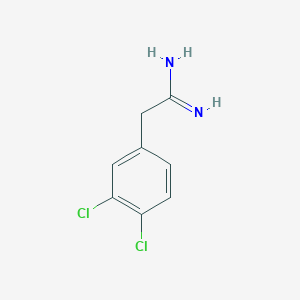
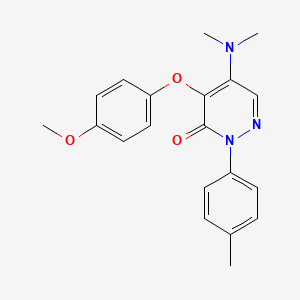
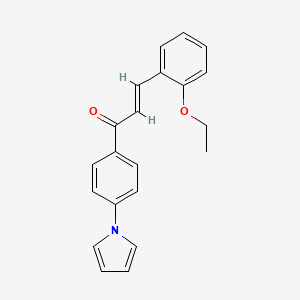
![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
